![molecular formula C11H11NOS B2504350 [4-(4-甲基-1,3-噻唑-5-基)苯基]甲醇 CAS No. 2000048-79-1](/img/structure/B2504350.png)
[4-(4-甲基-1,3-噻唑-5-基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol: is an organic compound with a molecular formula of C11H11NOS It features a thiazole ring substituted with a methyl group at the 4-position and a phenyl ring substituted with a methanol group at the 4-position
科学研究应用
Chemistry: In chemistry, [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the interactions of thiazole derivatives with biological systems.
Medicine: In medicine, [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
作用机制
Target of Action
Thiazole derivatives, which include [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad biological activities of thiazole derivatives , it can be inferred that [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol may affect multiple pathways. These could potentially include pathways related to inflammation, microbial infection, and cellular proliferation, among others.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties . The specific ADME properties of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol would likely depend on factors such as its chemical structure, formulation, and route of administration.
Result of Action
Given the broad biological activities of thiazole derivatives , it can be inferred that [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol may induce a variety of effects at the molecular and cellular levels. These could potentially include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression, among others.
生化分析
Biochemical Properties
They have been reported to exhibit diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been reported to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazoles have been reported to have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazoles have been reported to interact with various enzymes or cofactors and have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles have been reported to interact with various transporters or binding proteins .
Subcellular Localization
Thiazoles have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol typically involves the reaction of 4-methyl-1,3-thiazole with a suitable phenylmethanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by nucleophilic substitution with 4-methyl-1,3-thiazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions:
Oxidation: [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted thiazole derivatives.
相似化合物的比较
[4-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanol: This compound features a chlorine substituent instead of a methyl group, which can significantly alter its chemical and biological properties.
[4-(4-Trifluoromethylphenyl)-1,3-thiazol-5-yl]methanol: The presence of a trifluoromethyl group introduces different electronic and steric effects compared to the methyl group in [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol.
Uniqueness: The uniqueness of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The methyl group on the thiazole ring and the methanol group on the phenyl ring contribute to its unique properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKKRTYIWULHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

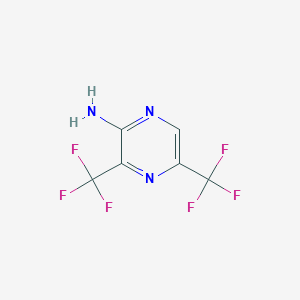
![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)
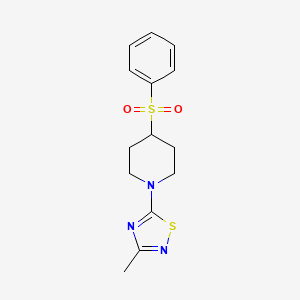
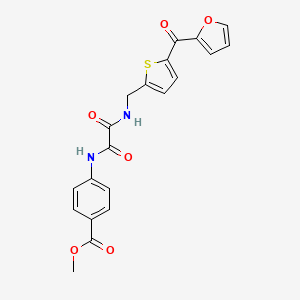
![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)
![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)
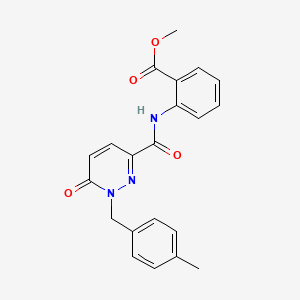
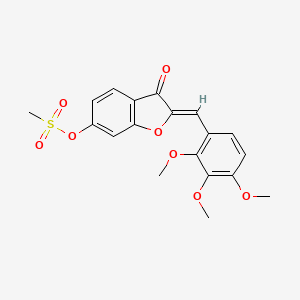
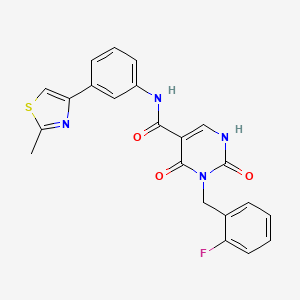
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)
![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2504289.png)
